An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8)
An In-depth Technical Guide to 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-hydroxybenzonitrile is a halogenated aromatic organic compound featuring a benzene (B151609) ring substituted with bromo, hydroxyl, and nitrile functional groups.[1] Its multifunctional nature makes it a valuable intermediate and building block in medicinal chemistry and materials science. Specifically, its structure is of significant interest in the synthesis of bioactive molecules such as enzyme inhibitors and receptor ligands.[1][2] The presence of a bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, the phenolic hydroxyl group can be functionalized via etherification or esterification, and the nitrile group can undergo a range of transformations.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, analytical methods, and applications of 3-Bromo-4-hydroxybenzonitrile, serving as a core reference for its use in research and development.
Chemical and Physical Properties
3-Bromo-4-hydroxybenzonitrile typically appears as a white to off-white or light yellow crystalline solid.[1][3] It has limited solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][3]
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| CAS Number | 2315-86-8 | [4][5][6] |
| Molecular Formula | C₇H₄BrNO | [4][5] |
| Molecular Weight | 198.02 g/mol | [3][4][5] |
| IUPAC Name | 3-bromo-4-hydroxybenzonitrile | [3] |
| Synonyms | 2-Bromo-4-cyanophenol, 3-Bromo-4-hydroxy-benzonitrile | [3] |
| Appearance | White to light yellow crystalline powder/solid | [1][3] |
| Melting Point | 155-159 °C (lit.) | [4][5] |
| Boiling Point | 271.1 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.79 g/cm³ (Predicted) | [7] |
| pKa | 6.30 ± 0.18 (Predicted) | [3] |
| LogP | 2.10 - 2.2 (Predicted) | [3][8] |
| InChI | 1S/C7H4BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | [3][4][5] |
| InChIKey | HLHNOIAOWQFNGW-UHFFFAOYSA-N | [3][4][5] |
| SMILES | C1=CC(=C(C=C1C#N)Br)O | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromo-4-hydroxybenzonitrile. Data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from various sources.[1][4][5][9]
Table 2: Key Spectroscopic Data
| Technique | Data / Interpretation | Reference(s) |
| ¹H NMR | (300 MHz, DMSO-d₆): δ=8.04 (d, J=2.2Hz, 1H), 7.63 (dd, J=2.2Hz, 8.5Hz, 1H), 7.04 (d, J=8.5Hz, 1H). This pattern is consistent with a 1,2,4-trisubstituted benzene ring. | [10] |
| ¹³C NMR | Predicted spectra are available. Key signals would include those for the nitrile carbon, the carbons bearing the bromo and hydroxyl groups, and the other aromatic carbons. | [1] |
| Mass Spectrometry | GC-MS data is available. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted m/z for [M+H]⁺ is 197.95491. | [5][11] |
| Infrared (IR) | Spectra are available. Expected characteristic peaks include a broad O-H stretch for the phenol, a sharp C≡N stretch for the nitrile group, and C-H and C=C stretches for the aromatic ring. | [1][4] |
Synthesis and Reactivity
Synthesis Experimental Protocol: Bromination of 4-Hydroxybenzonitrile
A high-yield synthesis involves the electrophilic bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating, ortho-, para-director, guiding the bromine to the position ortho to it (C3), as the para position is occupied by the nitrile group.
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Caption: Synthesis workflow for 3-Bromo-4-hydroxybenzonitrile.
Detailed Protocol: [10]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Hydroxybenzonitrile (5.0 g, 0.042 mol) in acetonitrile (50 mL).
-
Reagent Addition: Cool the reaction mixture to -15 °C using an appropriate cooling bath. Slowly add trifluoromethanesulfonic acid (3.7 mL, 0.042 mol).
-
Bromination: While maintaining the temperature at -15 °C, add N-bromosuccinimide (NBS) (8.2 g, 0.046 mol) in six portions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under nitrogen for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃).
-
Extraction: Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-hydroxybenzonitrile as a white solid (7.7 g, 93% yield).
Chemical Reactivity
The three functional groups on 3-Bromo-4-hydroxybenzonitrile offer distinct handles for further chemical modification, making it a versatile synthetic intermediate.
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Caption: Key reactivity of 3-Bromo-4-hydroxybenzonitrile.
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Suzuki-Miyaura Coupling: The bromo substituent is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids, enabling the introduction of diverse aryl or vinyl groups at the 3-position.[12]
-
Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis by reacting it with an alkyl halide in the presence of a base.
-
Tetrazole Formation: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a 5-substituted tetrazole ring.[10] This transformation is valuable in medicinal chemistry as the tetrazole ring is a well-known bioisostere for a carboxylic acid group.
Applications in Drug Development
3-Bromo-4-hydroxybenzonitrile is primarily utilized as a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1]
Intermediate for Kinase Inhibitors
Below is a representative signaling pathway that is often targeted by kinase inhibitors derived from similar chemical scaffolds.
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Caption: Representative EGFR signaling pathway targeted by kinase inhibitors.
Reactant for Tetrazole Synthesis
3-Bromo-4-hydroxybenzonitrile serves as a direct precursor for the synthesis of 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole.
Experimental Protocol: Synthesis of 5-(3-Bromo-4-hydroxyphenyl)-1H-tetrazole (General Method) This protocol is a representative method for the conversion of nitriles to tetrazoles, adapted for this specific substrate.
-
Reaction Setup: In a round-bottom flask, combine 3-Bromo-4-hydroxybenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5-3.0 eq), and a catalyst such as zinc chloride (ZnCl₂, 0.5-1.0 eq) or ammonium (B1175870) chloride (NH₄Cl, 1.5-3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture with stirring to 80-120 °C for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a dilute acid (e.g., HCl) to precipitate the tetrazole product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the 5-substituted-1H-tetrazole.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 3-Bromo-4-hydroxybenzonitrile and for monitoring reaction progress.
Experimental Protocol: Representative Reverse-Phase HPLC Method This protocol is based on typical conditions for analyzing small aromatic molecules.[8][13]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[14]
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B (e.g., 30%).
-
Implement a linear gradient to a higher percentage of B (e.g., 95%) over 10-15 minutes.
-
Hold at high %B for a few minutes to elute any non-polar impurities.
-
Return to initial conditions and re-equilibrate the column.
-
-
Sample Preparation: Prepare a stock solution by dissolving the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Safety and Handling
3-Bromo-4-hydroxybenzonitrile is classified as harmful if swallowed and requires careful handling.[4][9] The presence of both brominated and nitrile functionalities suggests moderate toxicity.[1]
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][5] |
| Signal Word | Warning | [4][5][9] |
| Hazard Statements | H302: Harmful if swallowed.[4][5][9] H315: Causes skin irritation (reported by some suppliers).[3] H319: Causes serious eye irritation (reported by some suppliers).[3] H335: May cause respiratory irritation (reported by some suppliers).[3] | [3][4][5][9] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[9] P270: Do not eat, drink or smoke when using this product.[9] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [9] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, dust mask type N95 (US).[4][5] | [4][5] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9] | [9] |
References
- 1. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. MX2011008931A - A process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-bromo-4-hydroxy-5-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]
- 9. US3349111A - Process for the preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 10. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]
- 11. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
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